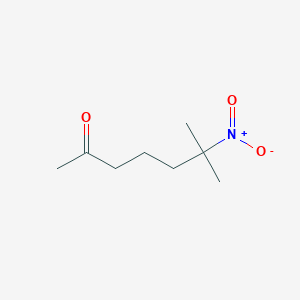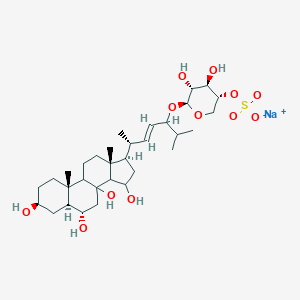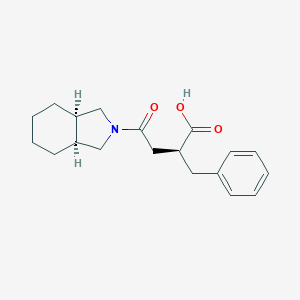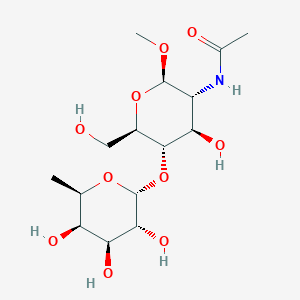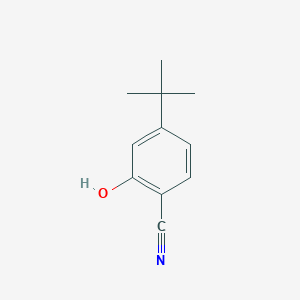![molecular formula C8H7N3O B115725 1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone CAS No. 146519-40-6](/img/structure/B115725.png)
1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone is a chemical compound belonging to the benzotriazole family. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone typically involves the reaction of benzotriazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
化学反応の分析
Types of Reactions: 1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
科学的研究の応用
1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized as a corrosion inhibitor and in the production of polymers and dyes.
作用機序
The mechanism of action of 1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone involves its interaction with various molecular targets. The benzotriazole moiety can act as an electron donor or acceptor, facilitating the formation of stable complexes with metal ions. This property is particularly useful in its role as a corrosion inhibitor. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
- 1-(1H-1,2,3-benzotriazol-1-yl)ethanone
- 1-(1H-1,2,3-benzotriazol-5-yl)ethanone
- 1-(1H-1,2,3-benzotriazol-4-yl)ethanone
Comparison: 1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone is unique due to its specific substitution pattern on the benzotriazole ring, which influences its reactivity and applications. Compared to its isomers, this compound exhibits distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
146519-40-6 |
|---|---|
分子式 |
C8H7N3O |
分子量 |
161.16 g/mol |
IUPAC名 |
1-(2H-benzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-3-7-8(4-6)10-11-9-7/h2-4H,1H3,(H,9,10,11) |
InChIキー |
XZIUKEJTWSKJBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=NNN=C2C=C1 |
正規SMILES |
CC(=O)C1=CC2=NNN=C2C=C1 |
同義語 |
Ethanone, 1-(1H-benzotriazol-5-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


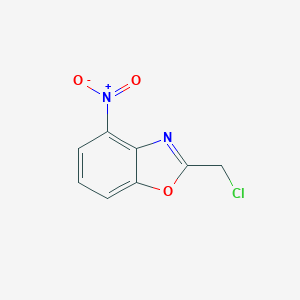
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-pent-4-enoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B115648.png)
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
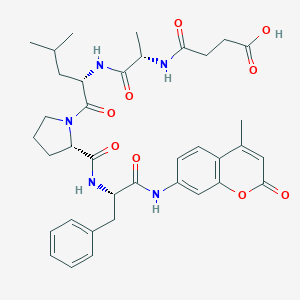
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B115653.png)
![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)
